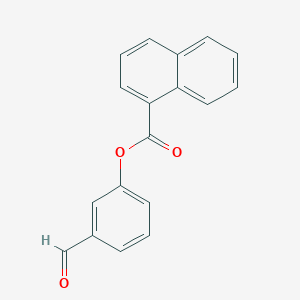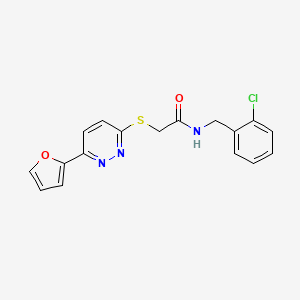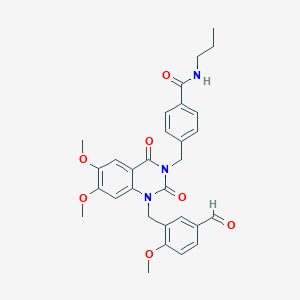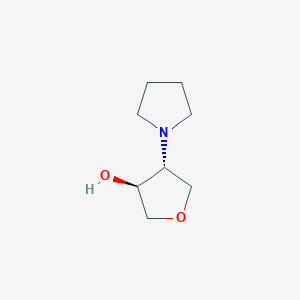
(3,3-Difluoro-1-phenylcyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoro-1-phenylcyclobutyl)methanol is a useful research compound. Its molecular formula is C11H12F2O and its molecular weight is 198.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Organic Chemistry
Research conducted by Creary (2023) explored the stereochemistry of certain carbocations, which could be relevant in the understanding and application of compounds like (3,3-Difluoro-1-phenylcyclobutyl)methanol. The study examined how these carbocations react to form various products, a process that is crucial for the development of stereochemically complex molecules in organic synthesis (Creary, 2023).
Catalysis and Chemical Synthesis
Sarki et al. (2021) presented a method using methanol for N-methylation of amines, indicating the potential use of related compounds in catalytic processes. This demonstrates the broader utility of methanol derivatives in chemical synthesis, particularly in creating valuable chemical products (Sarki et al., 2021).
Methanol in Energy Technologies
Dalena et al. (2018) discussed methanol's role in energy technologies. Considering the structural similarities, research on methanol can provide insights into the applications of this compound in areas like clean-burning fuels and hydrogen storage (Dalena et al., 2018).
Photophysical Studies
A study by Sakuragi et al. (1977) on the photochemistry of certain cyclobutenes in methanol might offer insights into the behavior of related compounds under light exposure, which is relevant for understanding the photostability and photochemical reactions of this compound (Sakuragi et al., 1977).
Luminescence and Coordination Chemistry
Alleyne et al. (1999) researched the luminescence properties of certain europium(III) complexes, which could be extrapolated to study the luminescence properties of this compound in similar coordination complexes (Alleyne et al., 1999).
Molecular Structure and Drug Development
Research by Altomare et al. (2014) on the crystallographic study of certain PET radiotracers might provide a framework for the investigation of the molecular structure of this compound, especially in the context of drug development and early disease diagnosis (Altomare et al., 2014).
Propiedades
IUPAC Name |
(3,3-difluoro-1-phenylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c12-11(13)6-10(7-11,8-14)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWPUQPLMBQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)


![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)
![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

